

Synthesis and characterization of 2-Fluoro-4-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-Fluoro-4-(trifluoromethyl)aniline

Cat. No.: B1271942

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An in-depth guide to the synthesis and characterization of **2-Fluoro-4-(trifluoromethyl)aniline**, a key building block in modern medicinal chemistry and materials science.

Introduction

2-Fluoro-4-(trifluoromethyl)aniline is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of a wide range of organic molecules. The presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold imparts unique electronic properties and metabolic stability to the final products, making it a valuable component in the design of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance lipophilicity and binding affinity of drug candidates to their targets. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluoro-4-(trifluoromethyl)aniline** is presented in the table below.

Property	Value	Reference
CAS Number	69409-98-9	[1]
Molecular Formula	C ₇ H ₅ F ₄ N	[2]
Molecular Weight	179.11 g/mol	[2]
Appearance	Solid	[1]
Form	Clear, faint yellow liquid	
Refractive Index (n _{20/D})	1.4650	
pKa	1.37 ± 0.10 (Predicted)	
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)	

Synthesis Protocols

Two primary synthetic routes for the preparation of **2-Fluoro-4-(trifluoromethyl)aniline** are detailed below.

Synthesis from 2-Fluoro-4-(trifluoromethyl)benzoic Acid

This method involves the conversion of the carboxylic acid to the corresponding aniline. A general workflow for this synthesis is depicted below.



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Figure 1: Synthesis workflow from benzoic acid.

Experimental Protocol:

- To a solution of 2-fluoro-4-(trifluoromethyl)benzoic acid (1.00 eq.) and copper(I) chloride (CuCl, 0.03 eq.) in tert-butanol (t-BuOH), triethylamine (TEA, 1.10 eq.) is added dropwise at

room temperature.

- The reaction mixture is then heated to 50 °C, and diphenylphosphoryl azide (DPPA, 1.05 eq.) is added slowly and dropwise at a temperature between 50-60 °C.
- The mixture is subsequently heated to 80-85 °C and stirred overnight.
- Upon completion, the solution is concentrated under reduced pressure.
- The residue is dissolved in water and filtered. The filtrate is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated.
- The crude product is dissolved in tert-butyl methyl ether (TBME), and hydrogen chloride (HCl) gas is passed through the solution for 2 hours.
- The resulting solid is collected, dissolved in water, and the solution is basified with a 2M sodium hydroxide (NaOH) solution.
- The aqueous layer is extracted with TBME, and the organic layer is dried and concentrated to yield **2-fluoro-4-(trifluoromethyl)aniline**.

Synthesis from p-Trifluoromethylaniline

An alternative route begins with p-trifluoromethylaniline, which undergoes chlorination followed by a fluorination reaction.[3]



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Figure 2: Synthesis from p-trifluoromethylaniline.

Experimental Protocol:

- p-Trifluoromethylaniline is used as the starting material.[3]

- A chlorinating agent is activated by dimethyl sulfoxide (DMSO) to achieve selective chlorination, yielding 3-chloro-4-aminotrifluorotoluene.[3]
- This intermediate then undergoes a fluorination reaction.[3]
- The final product is obtained after purification via salification.[3]

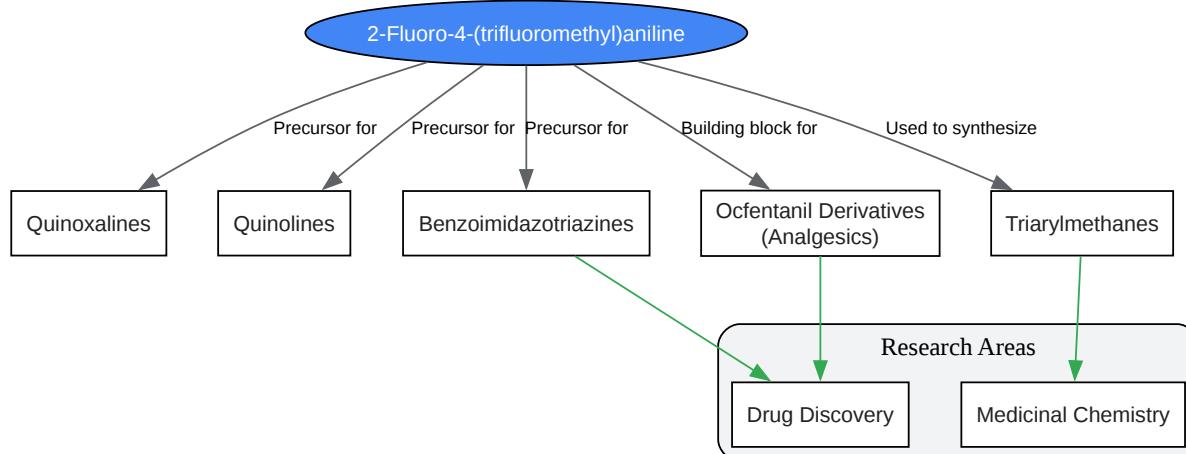
Characterization Data

The structural identity and purity of **2-Fluoro-4-(trifluoromethyl)aniline** are confirmed through various spectroscopic techniques.

Technique	Data	Reference
¹ H NMR (300 MHz, CDCl ₃)	δ 7.27 (m, 2H), 6.82 (m, 1H), 4.05 (bs, 2H)	
Mass Spectrometry (MS)	m/z = 180 [M + H] ⁺	
¹³ C NMR	Data not explicitly found in searches.	
Infrared (IR)	Data not explicitly found in searches.	

Applications in Organic Synthesis and Drug Discovery

2-Fluoro-4-(trifluoromethyl)aniline is a valuable building block due to its reactive sites, which allow for a variety of chemical transformations. Its applications span from the synthesis of complex heterocyclic systems to its incorporation into biologically active molecules.[4]



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Figure 3: Applications of **2-Fluoro-4-(trifluoromethyl)aniline**.

The ortho-substituted fluorine atom is susceptible to nucleophilic aromatic substitution, which makes this compound an excellent precursor for the synthesis of bicyclic and tricyclic heterocycles such as quinoxalines, quinolines, and benzoimidazotriazines.[4] Furthermore, it is utilized as a key building block in the synthesis of ocfentanil derivatives, which have applications as analgesics.[4] It is also employed in the synthesis of triarylmethane derivatives through a conjugate addition to para-quinone methides.[4] The unique properties conferred by the fluorine and trifluoromethyl substituents make this aniline derivative a compound of significant interest in drug discovery and medicinal chemistry research.[4]

Safety Information

2-Fluoro-4-(trifluoromethyl)aniline is classified as harmful and an irritant. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Classification	GHS Pictograms	Signal Word	Hazard Statements	Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, STOT SE 3	GHS07	Warning	H302+H312+H32, H315, H319, H335	P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338

Conclusion

2-Fluoro-4-(trifluoromethyl)aniline is a synthetically valuable compound with established protocols for its preparation and well-documented utility in the synthesis of complex organic molecules. Its unique substitution pattern makes it a sought-after intermediate in the development of new pharmaceuticals and functional materials. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile chemical building block.

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